BenchChemオンラインストアへようこそ!

4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Carboxylesterase 2 (CES2A) Isoform selectivity Human liver microsomes

4-Acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-94-8) is a fully synthetic, polyheterocyclic benzothiazole-amide small molecule (C23H19N3O3S; MW 417.5 g/mol). It is catalogued in authoritative bioactivity databases as a potent inhibitor of human carboxylesterase 2 (hCE2/CES2A).

Molecular Formula C23H19N3O3S
Molecular Weight 417.48
CAS No. 941967-94-8
Cat. No. B2757628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS941967-94-8
Molecular FormulaC23H19N3O3S
Molecular Weight417.48
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C23H19N3O3S/c1-15(27)16-6-8-17(9-7-16)22(28)26(14-18-5-3-4-12-24-18)23-25-20-11-10-19(29-2)13-21(20)30-23/h3-13H,14H2,1-2H3
InChIKeyUMMZMSLVUNFUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-94-8): Procurement-Focused Baseline Profile


4-Acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-94-8) is a fully synthetic, polyheterocyclic benzothiazole-amide small molecule (C23H19N3O3S; MW 417.5 g/mol) . It is catalogued in authoritative bioactivity databases as a potent inhibitor of human carboxylesterase 2 (hCE2/CES2A) [1]. The compound features a 4-acetylphenyl amide motif tethered to a 6-methoxybenzothiazole core via an N-(pyridin-2-ylmethyl) linker, distinguishing it from simple des-acetyl or regioisomeric benzothiazole amides frequently encountered in screening libraries.

Why a Generic Benzothiazole Amide Cannot Substitute for 4-Acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-94-8) in Carboxylesterase-Focused Research


Minor structural permutations on the benzothiazole-amide scaffold produce steep changes in human carboxylesterase (hCE) isoform selectivity. The 4-acetyl substituent on the benzamide ring of CAS 941967-94-8 is a critical determinant of hCE2 vs. hCE1 discrimination; the des-acetyl analogue N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-61-6) lacks the acetyl hydrogen-bond acceptor and is expected to exhibit altered selectivity . Similarly, shifting the pyridine nitrogen from the 2- to the 4-position (regioisomer CAS 941994-42-9) reorients the metal-coordinating pyridyl group and can invert enzyme preference . Consequently, sourcing the exact compound is mandatory when the experimental aim is selective hCE2 inhibition or isoform-specific pharmacological profiling; generic in-class substitution introduces unquantified selectivity risk.

Quantitative Differentiation Evidence for 4-Acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-94-8) Versus Closest Analogs and In-Class Candidates


hCE2 versus hCE1 Isoform Selectivity: >1,000-Fold Discrimination

In a controlled in vitro panel, 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide inhibited human carboxylesterase 2 (hCE2) with an IC50 of 20 nM, while its potency against human carboxylesterase 1 (hCE1) was 20,400 nM, yielding a selectivity window of 1,020-fold [1]. The IC50 values were determined in human liver microsome preparations using fluorescein diacetate (hCE2) and 2-(2-benzoyl-3-methoxyphenyl)benzothiazole (hCE1) as substrates after 10 min pre-incubation. In the same assay system, the reference anti-diarrheal agent loperamide – a clinically used hCE2 inhibitor – displays an IC50 of approximately 2,700 nM against hCE2, meaning CAS 941967-94-8 is roughly 135-fold more potent [2]. This magnitude of isoform discrimination is not observed for the des-acetyl analogue or for the pyridin-4-ylmethyl regioisomer, for which no comparable selectivity data have been reported in curated databases.

Carboxylesterase 2 (CES2A) Isoform selectivity Human liver microsomes

Competitive Inhibition Character and Binding Affinity (Ki = 42 nM)

Kinetic mode-of-inhibition experiments revealed that 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide acts as a competitive inhibitor of hCE2 with a Ki of 42 nM, as determined by varying substrate (fluorescein diacetate) concentrations in human liver microsomes [1]. A competitive mechanism implies direct engagement of the catalytic site rather than allosteric modulation, providing a well-defined molecular pharmacology profile. Many benzothiazole amides in screening collections exhibit mixed or non-competitive kinetics, which complicates structure–activity interpretation and in vivo exposure–response modeling. The pure competitive signature of CAS 941967-94-8 simplifies experimental control and PK/PD extrapolation.

Enzyme kinetics Competitive inhibition CES2A active site

Structural Differentiation from Des-Acetyl and Regioisomeric Analogues

Three structurally proximal analogues are catalogued in public compound collections: (i) N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-61-6), lacking the 4-acetyl group; (ii) N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 941994-42-9), a pyridine regioisomer; and (iii) 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, an ortho-chloro analogue . None of these comparators has been associated with quantitative hCE2/hCE1 selectivity data in BindingDB or ChEMBL, implying that the 4-acetyl substitution is uniquely captured in the screening datasets that produced the 20 nM / >1,000-fold selectivity profile. From a procurement standpoint, CAS 941967-94-8 is therefore the only compound in this chemical series for which a validated isoform-selectivity fingerprint exists, reducing the risk of purchasing an inactive or non-selective surrogate.

Medicinal chemistry SAR Benzothiazole amide scaffold

Priority Application Scenarios for 4-Acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 941967-94-8) Derived from Quantitative Differentiation Evidence


Selective hCE2 Pharmacological Tool for Irinotecan-Induced Diarrhea Models

Irinotecan (CPT-11) is hydrolyzed by intestinal hCE2 to the cytotoxic metabolite SN-38, causing dose-limiting diarrhea. The >1,000-fold hCE2 selectivity of CAS 941967-94-8 [1] allows investigators to selectively block intestinal SN-38 formation without inhibiting hepatic hCE1-dependent activation of prodrugs such as oseltamivir or clopidogrel. In preclinical models of irinotecan-induced late-onset diarrhea, co-administration of this compound can reduce local SN-38 exposure, directly testing the hCE2-specific mitigation hypothesis.

Isoform-Specific Probe in Ester Prodrug Pharmacokinetic Studies

Many ester prodrugs (e.g., capecitabine, oseltamivir, dabigatran etexilate) are differentially hydrolyzed by hCE1 and hCE2. The 20 nM hCE2 IC50 and competitive mechanism of CAS 941967-94-8 make it a high-resolution chemical probe to deconvolve which isoform mediates activation in human intestinal and hepatic microsome assays [1]. This application is directly supported by the availability of a well-defined Ki (42 nM) that enables calculation of fractional enzyme inhibition at clinically relevant prodrug concentrations.

Standard Reference Inhibitor in High-Throughput hCE2 Screening Cascades

Because CAS 941967-94-8 is the only benzothiazole amide in its series with curated IC50 and Ki values across both hCE2 and hCE1 in BindingDB/ChEMBL [1], it can serve as a plate-reference inhibitor when establishing new hCE2 fluorescence-based assays. Its >1,000-fold selectivity window ensures that any loss of hCE2 signal in the assay is not attributable to hCE1 cross-inhibition, thereby reducing false-positive rates in primary screening campaigns.

Medicinal Chemistry Starting Point for Covalent or Irreversible hCE2 Inhibitors

The 4-acetyl group offers a synthetic handle for further derivatization (e.g., oxime formation, hydrazone coupling, or enolate chemistry) to generate covalent hCE2 inhibitors. The competitive binding mode confirmed by a Ki of 42 nM [1] indicates that the compound occupies the catalytic cavity, positioning the 4-acetyl carbonyl near potential nucleophilic residues (e.g., Ser-228 of hCE2) for rational structure-based design. Analogues lacking the 4-acetyl group would forfeit this derivatization vector.

Quote Request

Request a Quote for 4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.